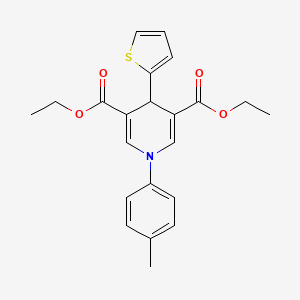![molecular formula C20H20ClNO5S B11653405 [2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-chlorobenzoate](/img/structure/B11653405.png)
[2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxy-4-(morpholin-4-carbothioyl)phenyl 2-chlorobenzoate: is a chemical compound with the following structure: . It belongs to the class of phenyl benzoates and contains both morpholine and carbothioyl functional groups. The compound’s systematic name reflects its substituents and their positions on the phenyl ring.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for this compound. One common approach involves the reaction of 2,6-dimethoxyphenol with morpholine-4-carbonyl chloride, followed by subsequent esterification with 2-chlorobenzoic acid. The reaction sequence can be summarized as follows:
Formation of Morpholin-4-carbonyl Chloride: Morpholine-4-carbonyl chloride is prepared by reacting morpholine with thionyl chloride.
Reaction with 2,6-Dimethoxyphenol: The carbonyl chloride reacts with 2,6-dimethoxyphenol to form the desired compound.
Industrial Production: The industrial production of this compound involves scaling up the synthetic route described above. Optimization of reaction conditions, purification methods, and yield enhancement are critical for large-scale production.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various oxidation products.
Substitution: Exhibits reactivity toward nucleophiles due to the presence of the morpholine group.
Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
Morpholine: Used in the initial synthesis.
Thionyl Chloride: Converts morpholine to morpholin-4-carbonyl chloride.
2-Chlorobenzoic Acid: Reacts with the intermediate to form the final product.
Major Products: The major product is the titled compound itself.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for potential biological activity (e.g., enzyme inhibition, receptor binding).
Medicine: Studied for its pharmacological properties.
Industry: Used in the development of specialty chemicals.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Propiedades
Fórmula molecular |
C20H20ClNO5S |
|---|---|
Peso molecular |
421.9 g/mol |
Nombre IUPAC |
[2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C20H20ClNO5S/c1-24-16-11-13(19(28)22-7-9-26-10-8-22)12-17(25-2)18(16)27-20(23)14-5-3-4-6-15(14)21/h3-6,11-12H,7-10H2,1-2H3 |
Clave InChI |
SVHQWHSBTPUXGM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC(=O)C2=CC=CC=C2Cl)OC)C(=S)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11653323.png)
![5-(3-chloro-2-methylphenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11653326.png)


![2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-6-iodo-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11653358.png)
![2-[(Z)-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11653368.png)
![Ethyl 6-ethyl-2-{[(2-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11653375.png)
![2-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11653376.png)
![2-methyl-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11653386.png)
![(5E)-3-methyl-5-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11653398.png)
![1-(Naphthalen-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11653409.png)
![Methyl 4,5-dimethyl-2-{[(2-nitrophenoxy)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11653411.png)
![(6Z)-6-(2-{2-[4-(butan-2-yl)phenoxy]ethoxy}-5-chlorobenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653412.png)
![2-(Naphthalen-2-yloxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B11653419.png)
